molecular formula C15H17ClN2S B2377140 2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine CAS No. 953894-24-1

2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine

Cat. No.: B2377140
CAS No.: 953894-24-1
M. Wt: 292.83
InChI Key: RVVLOQAOXHQBNA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine is a thienopyridine derivative characterized by a bicyclic thieno[3,2-c]pyridine core fused with a chlorophenyl-substituted ethylamine moiety. This compound shares structural similarities with antiplatelet agents like clopidogrel and prasugrel, which are prodrugs requiring metabolic activation to irreversibly inhibit the P2Y12 ADP receptor . The primary amine group (-NH₂) at the ethan-1-amine position distinguishes it from ester- or acid-containing analogs, suggesting distinct metabolic pathways and pharmacological interactions .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-13-3-1-11(2-4-13)14(9-17)18-7-5-15-12(10-18)6-8-19-15/h1-4,6,8,14H,5,7,9-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVLOQAOXHQBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(CN)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thienopyridine derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Molecular Weight Key Differences Biological Relevance
Target Compound 4-Chlorophenyl, ethylamine ~295.8* Primary amine group Potential P2Y12 receptor interaction
Clopidogrel Carboxylic Acid (CID: 113665-84-2) 2-Chlorophenyl, acetic acid 327.8 Carboxylic acid instead of amine Inactive metabolite of clopidogrel
2-(3,4-Dichlorophenyl) Analog (CAS: 1041546-96-6) 3,4-Dichlorophenyl, ethylamine 327.27 Additional Cl atom Increased lipophilicity; potential enhanced receptor affinity
Prasugrel 2-Fluorophenyl, ester prodrug 373.9 Fluorine substituent; ester group Rapid metabolic activation to active thiol metabolite
2-{Thieno[3,2-c]pyridin-5-yl}ethan-1-amine (CID: 24709583) No chlorophenyl group 182.3 Absence of aromatic substituent Reduced steric hindrance; higher solubility

*Calculated based on molecular formula C₁₅H₁₆ClN₃S.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Unlike ester-containing prodrugs (e.g., prasugrel), the primary amine group may undergo oxidative deamination or conjugation, altering bioavailability .
  • Synthetic Accessibility: The compound’s synthesis involves coupling 2-(4-chlorophenyl)ethan-1-amine with thienopyridine precursors, similar to methods in , yielding >90% purity under optimized conditions .

Biological Activity

2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine (CAS No. 953894-24-1) is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C15H17ClN2S and a molecular weight of 292.83 g/mol, this compound features a unique structure combining a chlorophenyl group and a thieno[3,2-c]pyridine moiety, which may contribute to its biological properties.

PropertyValue
Molecular Formula C15H17ClN2S
Molecular Weight 292.83 g/mol
IUPAC Name 2-(4-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanamine
PubChem CID 16783198
Appearance Oil

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogens. Its effectiveness against bacteria and fungi indicates potential applications in treating infections.
  • Neuroprotective Effects : Some studies have indicated that this compound may offer neuroprotective benefits, possibly through the modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds in the thieno[3,2-c]pyridine class, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity : A study evaluated the anticancer effects of thieno[3,2-c]pyridine derivatives and found that modifications to the structure significantly influenced their potency against cancer cell lines (Shen et al., 2011). The presence of the chlorophenyl group in our compound may enhance its activity compared to non-substituted analogs.
  • Antimicrobial Evaluation : Research on related compounds has shown promising results in inhibiting bacterial growth (Hamidian et al., 2013). The structural similarities suggest that our compound could exhibit comparable antimicrobial efficacy.

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